

A Comprehensive Technical Guide to the Solubility of 5-Amino-2-methoxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Amino-2-methoxybenzenesulfonic acid
Cat. No.:	B1585598

[Get Quote](#)

This guide provides an in-depth exploration of the solubility characteristics of **5-Amino-2-methoxybenzenesulfonic acid** (CAS 6470-17-3), a key intermediate in the synthesis of various fine chemicals and dyes.^{[1][2]} While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document will equip researchers, scientists, and drug development professionals with a robust theoretical framework and practical experimental protocols to determine its solubility profile. By understanding the underlying chemical principles and employing rigorous methodologies, users of this guide will be empowered to generate reliable solubility data tailored to their specific applications.

Introduction to 5-Amino-2-methoxybenzenesulfonic Acid

5-Amino-2-methoxybenzenesulfonic acid, also known as p-Anisidine-3-sulfonic acid, is an aromatic organic compound with the chemical formula C₇H₉NO₄S.^{[1][3]} Its molecular structure incorporates an amino group (-NH₂), a methoxy group (-OCH₃), and a sulfonic acid group (-SO₃H) attached to a benzene ring. This combination of functional groups imparts amphoteric properties to the molecule, influencing its physical and chemical behavior, particularly its solubility. The compound has a molecular weight of 203.22 g/mol and a melting point typically observed between 314-318 °C.^{[3][4]}

Table 1: Physicochemical Properties of **5-Amino-2-methoxybenzenesulfonic Acid**

Property	Value	Source(s)
CAS Number	6470-17-3	[1][3]
Molecular Formula	C ₇ H ₉ NO ₄ S	[1][3]
Molecular Weight	203.22 g/mol	[1][3][5]
Melting Point	314-318 °C	[3][4]
Appearance	Crystalline solid	[6]
Synonyms	p-Anisidine-3-sulfonic acid, 6-Methoxymetanilic acid	[3][5]

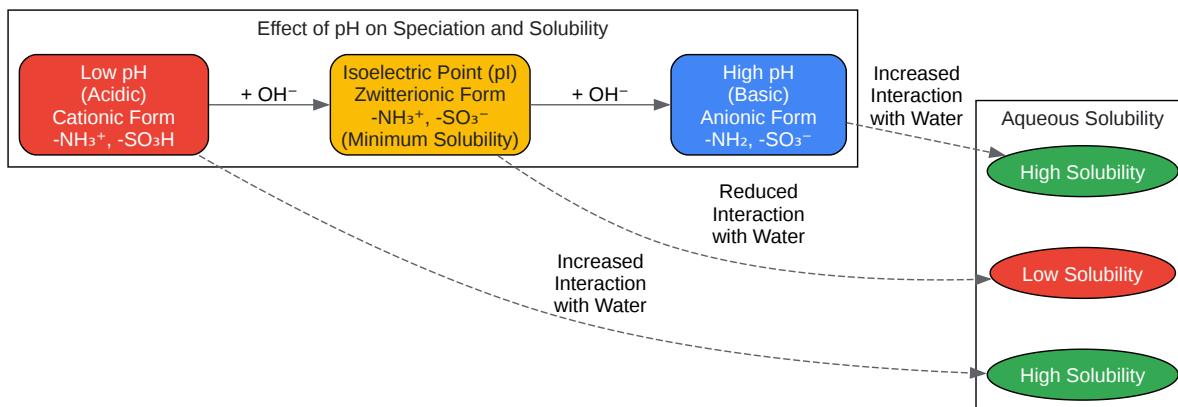
Theoretical Framework for Solubility

The solubility of **5-Amino-2-methoxybenzenesulfonic acid** is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The presence of both polar (sulfonic acid and amino groups) and non-polar (benzene ring and methoxy group) moieties suggests that its solubility will be highly dependent on the nature of the solvent.

Influence of Solvent Polarity

The principle of "like dissolves like" is central to predicting the solubility of this compound. The highly polar sulfonic acid group can engage in strong hydrogen bonding and ion-dipole interactions with polar solvents like water. Conversely, the aromatic ring and the methoxy group contribute to its non-polar character, suggesting some solubility in less polar organic solvents. It is anticipated that **5-Amino-2-methoxybenzenesulfonic acid** will exhibit good solubility in polar protic solvents such as water and lower alcohols (methanol, ethanol), and limited solubility in non-polar solvents like hexane or toluene. The solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) is also expected to be significant due to their ability to form strong dipole-dipole interactions.

Effect of Temperature


The dissolution of a solid in a liquid is often an endothermic process, meaning that solubility tends to increase with temperature. This relationship can be quantified by the van't Hoff equation. For **5-Amino-2-methoxybenzenesulfonic acid**, it is reasonable to hypothesize that its solubility in most solvents will increase as the temperature is raised. However, the extent of this increase will be specific to each solvent system and should be determined experimentally.

The Critical Role of pH

The amphoteric nature of **5-Amino-2-methoxybenzenesulfonic acid**, arising from the acidic sulfonic acid group and the basic amino group, means its aqueous solubility is profoundly influenced by pH.^{[7][8][9][10]} The molecule can exist in different ionic forms depending on the pH of the solution:

- In strongly acidic solutions (low pH): The amino group will be protonated ($-\text{NH}_3^+$), and the sulfonic acid group will be in its acidic form ($-\text{SO}_3\text{H}$). The molecule will carry a net positive charge.
- At the isoelectric point (pl): The molecule will exist as a zwitterion, with a protonated amino group ($-\text{NH}_3^+$) and a deprotonated sulfonic acid group ($-\text{SO}_3^-$). At this pH, the net charge is zero, and the solubility is typically at its minimum.
- In strongly basic solutions (high pH): The amino group will be in its neutral form ($-\text{NH}_2$), and the sulfonic acid group will be deprotonated ($-\text{SO}_3^-$). The molecule will carry a net negative charge.

The increased charge at pH values above and below the isoelectric point enhances the interaction with polar water molecules, leading to a significant increase in solubility.

[Click to download full resolution via product page](#)

Figure 1: pH-dependent speciation and its impact on the aqueous solubility of **5-Amino-2-methoxybenzenesulfonic acid**.

Experimental Protocols for Solubility Determination

The following protocols provide a standardized methodology for determining the solubility of **5-Amino-2-methoxybenzenesulfonic acid**.

Protocol 1: Gravimetric Determination of Solubility in Various Solvents

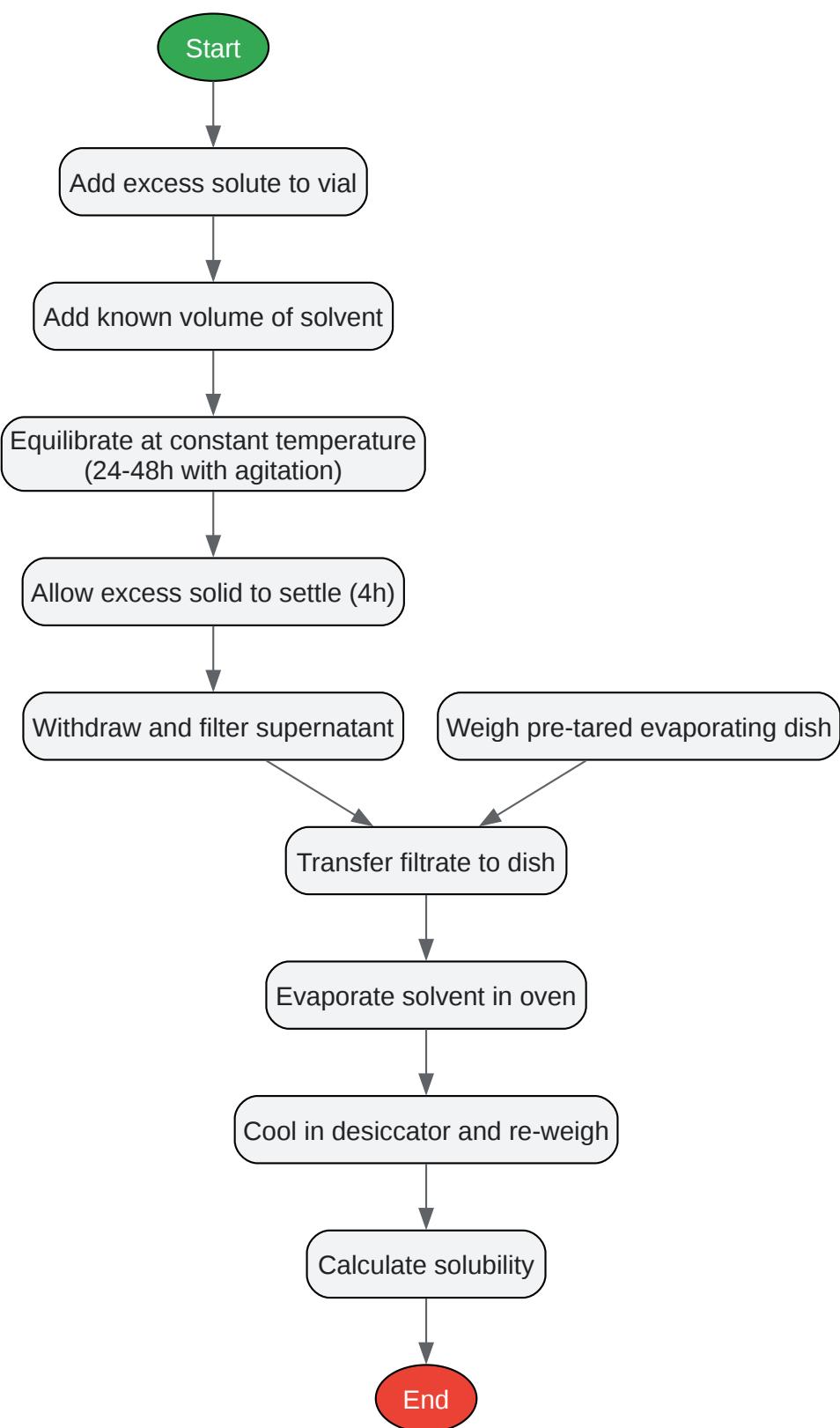
This protocol outlines the equilibrium solubility determination method, which is a reliable technique for measuring the solubility of a solid compound in a liquid solvent.

Objective: To determine the solubility of **5-Amino-2-methoxybenzenesulfonic acid** in a given solvent at a specific temperature.

Materials:

- **5-Amino-2-methoxybenzenesulfonic acid** (purity $\geq 98\%$)
- Selected solvents (e.g., deionized water, ethanol, methanol, DMSO)
- Analytical balance (± 0.0001 g)
- Temperature-controlled shaker or water bath
- Calibrated thermometer
- Glass vials with screw caps
- Syringe filters (0.45 μm , compatible with the solvent)
- Pipettes
- Evaporating dishes or pre-weighed vials
- Drying oven

Procedure:


- Preparation: Add an excess amount of **5-Amino-2-methoxybenzenesulfonic acid** to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.
- Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.
- Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C). Allow the mixture to equilibrate for at least 24-48 hours with continuous agitation. This ensures that the dissolution process reaches equilibrium.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

- Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette (to prevent precipitation upon cooling) and immediately filter it through a 0.45 μm syringe filter into a pre-weighed evaporating dish or vial. The filtration step is critical to remove any undissolved solid particles.
- Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). A vacuum oven can be used to facilitate evaporation at a lower temperature.
- Mass Determination: Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.
- Calculation: The solubility (S) can be calculated in g/100 mL using the following formula:

$$S \text{ (g/100 mL)} = [(\text{Mass of dish + solute}) - (\text{Mass of empty dish})] / (\text{Volume of filtrate in mL}) * 100$$

Self-Validation:

- Perform the experiment in triplicate to ensure the reproducibility of the results.
- Analyze the solid residue after the experiment by a suitable method (e.g., melting point or HPLC) to confirm that no degradation or polymorphism has occurred during the equilibration period.

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the gravimetric determination of solubility.

Protocol 2: Investigation of pH-Solubility Profile

Objective: To determine the aqueous solubility of **5-Amino-2-methoxybenzenesulfonic acid** as a function of pH.

Materials:

- Same as in Protocol 3.1, with the addition of:
- Buffer solutions of various pH values (e.g., pH 2, 4, 6, 7, 8, 10)
- pH meter

Procedure:

- Buffer Preparation: Prepare a series of buffer solutions covering the desired pH range.
- Solubility Determination: Follow the steps outlined in Protocol 3.1, using the prepared buffer solutions as the solvents.
- pH Measurement: After equilibration, measure the final pH of each saturated solution to account for any potential shifts.
- Data Analysis: Plot the determined solubility values against the final measured pH to generate a pH-solubility profile.

Data Presentation

The experimentally determined solubility data should be organized into a clear and concise table for easy comparison and analysis.

Table 2: Template for Solubility Data of **5-Amino-2-methoxybenzenesulfonic Acid**

Solvent	Temperature (°C)	Solubility (g/100 mL) ± SD (n=3)
Water	25	Experimental Data
37		Experimental Data
50		Experimental Data
Ethanol	25	Experimental Data
37		Experimental Data
50		Experimental Data
Methanol	25	Experimental Data
37		Experimental Data
50		Experimental Data
DMSO	25	Experimental Data
37		Experimental Data
50		Experimental Data

Conclusion

This technical guide provides a comprehensive overview of the factors influencing the solubility of **5-Amino-2-methoxybenzenesulfonic acid** and presents detailed, validated protocols for its experimental determination. While quantitative data is not readily available in the literature, the theoretical framework and practical methodologies outlined herein will enable researchers to generate high-quality, reliable solubility data. A thorough understanding of the solubility profile is essential for the effective use of this compound in various chemical syntheses and is a critical parameter in formulation development within the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-氨基-2-甲氧基苯磺酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. Benzenesulfonic acid, 5-amino-2-methoxy- | C7H9NO4S | CID 80945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dyes Intermediate Manufacturer,Dyes Intermediate Supplier,Exporter [meghadyes.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. researchgate.net [researchgate.net]
- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Solubility of 5-Amino-2-methoxybenzenesulfonic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585598#5-amino-2-methoxybenzenesulfonic-acid-solubility-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com